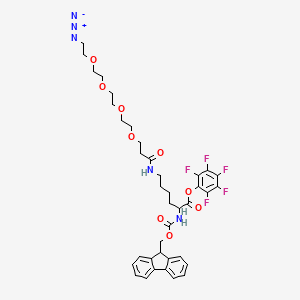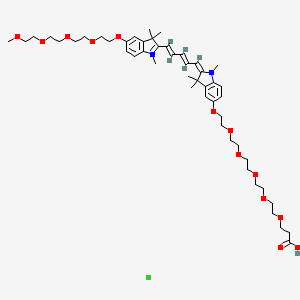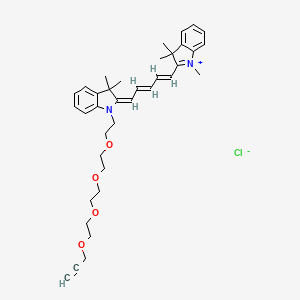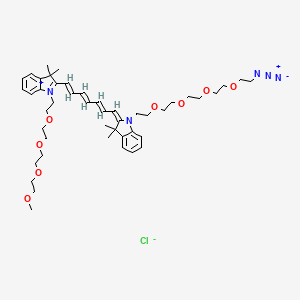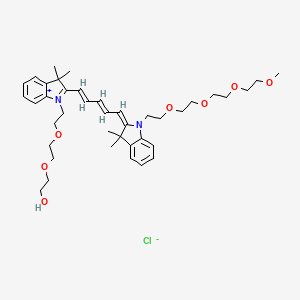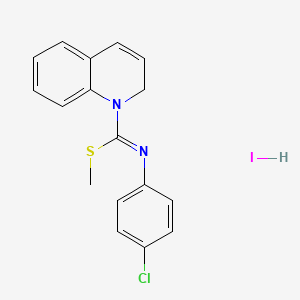![molecular formula C24H24FN3O4 B1193380 1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1193380.png)
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NTRC-739 is a nonpeptide selective ligand for NTS2.
Wissenschaftliche Forschungsanwendungen
Neurotensin Receptor Type 2 Compound
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid, identified as NTRC-739, has been studied for its selectivity for Neurotensin Receptor Type 2 (NTS2). NTS2 receptors are implicated in the modulation of pain, and compounds targeting them have potential therapeutic applications in relieving pain associated with peripheral neuropathies. This compound was discovered through the examination of analogues of SR48692, indicating its significance in neuropharmacology research (Thomas et al., 2014).
Antimicrobial Activity
Studies have also been conducted on the antimicrobial properties of derivatives of pyrazole-4-carboxaldehyde, which is structurally related to the compound . These studies involve synthesizing novel Schiff bases and testing their antimicrobial activity, demonstrating the compound's relevance in the field of antimicrobial research (Puthran et al., 2019).
Radiolabeling and Biological Properties
The compound has been utilized in the development of fluorine-18-labeled derivatives for medical imaging. These derivatives, used in positron emission tomography (PET), are important for studying various biological processes and receptor distributions in vivo (Lang et al., 1999).
Synthesis and Chemical Analysis
Extensive research has been conducted on the synthesis of various derivatives of the compound and their chemical characterization. This includes studies on crystal structures, synthesis mechanisms, and the exploration of new reaction pathways, which contribute significantly to the field of organic chemistry and drug design (Fun et al., 2011).
Cytotoxicity and Cancer Research
Some derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research is crucial in the search for new anticancer agents and understanding the molecular basis of cancer cell proliferation (Hassan et al., 2014).
Eigenschaften
Produktname |
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid |
|---|---|
Molekularformel |
C24H24FN3O4 |
Molekulargewicht |
437.47 |
IUPAC-Name |
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid |
InChI |
InChI=1S/C24H24FN3O4/c1-32-21-8-4-3-7-18(21)20-15-19(27-28(20)17-11-9-16(25)10-12-17)22(29)26-24(23(30)31)13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,26,29)(H,30,31) |
InChI-Schlüssel |
FNMJXTBTWXLVJG-UHFFFAOYSA-N |
SMILES |
O=C(C1(NC(C2=NN(C3=CC=C(F)C=C3)C(C4=CC=CC=C4OC)=C2)=O)CCCCC1)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NTRC739; NTRC 739; NTRC-739 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




